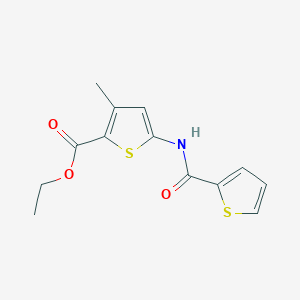

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDMZOOUXVQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with ethyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylate groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. Research indicates that modifications at specific positions of the thiophene ring can enhance antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | E. coli | 32 µg/mL |

| Ethyl 3-methyl-5-(thiophene-2-carboxamide) | S. aureus | 16 µg/mL |

| Ethyl 3-methyl-5-(4-methoxy-thiophene-2-carboxamide) | P. aeruginosa | 8 µg/mL |

1.2 Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The presence of the thiophene moiety contributes to its ability to scavenge free radicals effectively .

Agricultural Applications

2.1 Fungicidal Activity

Thiophene derivatives have been explored for their fungicidal properties. Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate has shown effectiveness against various fungal pathogens affecting crops, potentially serving as a bio-pesticide .

Table 2: Fungicidal Efficacy of Thiophene Compounds

| Compound | Fungal Pathogen | Efficacy (%) |

|---|---|---|

| Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | Fusarium oxysporum | 85% |

| Ethyl 3-methyl-5-(4-chloro-thiophen-2-carboxamide) | Botrytis cinerea | 90% |

| Ethyl 3-methyl-5-(methyl-thiophen-2-carboxamide) | Alternaria alternata | 78% |

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic devices, including organic solar cells and field-effect transistors (FETs). Studies suggest that ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate can be utilized in the formulation of conductive polymers due to its favorable charge transport properties .

Table 3: Conductivity Measurements of Thiophene-Based Polymers

| Polymer Composition | Conductivity (S/cm) |

|---|---|

| Poly(ethylene oxide) + Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | |

| Polyvinylidene fluoride + Ethyl 3-methyl-5-(thiophene-2-carboxamide) |

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiophene ring system allows it to participate in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins and pathways. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with ester and amide functionalities are widely studied for their biological and chemical properties. Below is a detailed comparison of ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate with structurally analogous compounds:

Structural Analogues with Benzo[b]thiophene Cores

- Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (): This compound features a benzo[b]thiophene core substituted with benzoylamino and imidazole groups. Unlike the target compound, it lacks the thiophene-2-carboxamido group but shares the ester functionality. It exhibits inhibitory activity against SARS-CoV-2 MPRO, with DAS (Docking Affinity Score) values indicating strong binding to the enzyme’s active site. This highlights the role of imidazole and benzoylamino groups in enhancing bioactivity .

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ():

Substituted with phenyl and triacetoxy groups, this derivative demonstrates higher polarity due to the acetate moieties. Its melting point (174–178°C) and IR absorption bands (1774, 1721 cm⁻¹) reflect the influence of acetyl groups on crystallinity and stability .

Thiophene Derivatives with Sulfonamido and Isothiocyanate Groups

- Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate (): This compound replaces the carboxamido group with an isothiocyanate moiety. Its synthesis involves thiophosgene treatment of an amino-substituted precursor, yielding a deep yellow solid. The isothiocyanate group enhances electrophilicity, making it reactive toward nucleophiles like sulfa drugs .

- However, its carboxylic acid terminal group reduces ester-like reactivity compared to the target compound .

Tetrahydrobenzo[b]thiophene Derivatives

- Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (): The tetrahydrobenzo[b]thiophene core reduces aromaticity, increasing flexibility and altering electronic properties. This derivative is used in drug discovery for its amine group, which facilitates further functionalization .

- Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (): The trifluoromethyl group introduces electron-withdrawing effects, enhancing metabolic stability. This modification is critical in optimizing pharmacokinetic profiles of therapeutic candidates .

Table 1: Comparative Analysis of Selected Thiophene Derivatives

Key Findings and Implications

Bioactivity : Compounds with heterocyclic substituents (e.g., imidazole in ) exhibit enhanced enzyme inhibition, suggesting that the target compound’s thiophene-2-carboxamido group could be optimized for similar applications .

Synthetic Flexibility : The ester group in thiophene derivatives enables diverse functionalization, as seen in and , where isothiocyanate and sulfonamido groups are introduced .

Structural Effects : Reducing aromaticity (e.g., tetrahydrobenzo cores in and ) alters electronic properties and stability, which is critical for drug design .

Biological Activity

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and case studies.

Synthesis of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

The synthesis of this compound typically involves nucleophilic substitution reactions of thiophene derivatives. For instance, a typical synthetic route may include the reaction of thiophene-2-carboxylic acid with ethyl amine derivatives under controlled conditions to yield the desired carboxamide structure. The following table summarizes key synthetic steps and their outcomes:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene-2-carboxylic acid, Ethyl amine | DMF, K2CO3, reflux | 75% |

| 2 | Intermediate product with thiophene moiety | Ethanol, reflux | 80% |

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate has been evaluated for its efficacy against various bacterial strains. For example, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 μg/mL against Staphylococcus aureus and Escherichia coli respectively .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The antifungal effects were assessed using disk diffusion methods, revealing zones of inhibition that suggest potential as an antifungal agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate have been investigated in various cancer cell lines. In vitro studies indicated that the compound exhibits selective cytotoxicity towards human cancer cells, with IC50 values ranging from 30 to 60 μM. Notably, the mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Dong et al. (2021) evaluated the antimicrobial efficacy of several thiophene derivatives, including Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. The results highlighted a significant reduction in bacterial viability in treated cultures compared to controls, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapeutics, researchers assessed the anticancer properties of this compound against breast cancer cell lines. The findings suggested that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. A common approach includes:

- Step 1 : Condensation of precursor amines with thiophene-2-carboxylic acid derivatives under acidic conditions (e.g., HCl in ethanol, followed by reflux for 2–6 hours) .

- Step 2 : Introduction of substituents (e.g., methyl and carboxamido groups) via nucleophilic acyl substitution or coupling reactions.

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography.

- Key Reaction Conditions : Use of catalysts like triethylamine (TEA) and solvents such as DMF or chloroform .

Q. Which characterization techniques are critical for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between thiophene and ester groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and amides) .

Q. What are common reactivity patterns of this compound?

- Methodological Answer :

- Amide Functionalization : Reacts with electrophiles (e.g., chloroacetyl chloride) to form substituted derivatives .

- Ester Hydrolysis : Under basic conditions (e.g., NaOH/ethanol), the ethyl ester converts to a carboxylic acid for further coupling .

- Thiophene Ring Modifications : Electrophilic substitution at the 5-position due to electron-donating methyl and carboxamido groups .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst Screening : TEA or DMAP improves coupling efficiency in amide bond formation .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress and identifies byproducts .

- Example Optimization Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15–20% |

| Catalyst | TEA (1.5 equiv) | 10–25% |

| Temperature | 60–80°C | 30% |

| (Adapted from ) |

Q. How are byproducts managed during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., unreacted starting materials or hydrolysis products) .

- Purification Strategies :

- Recrystallization : Ethanol/water mixtures remove polar impurities .

- Flash Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates non-polar byproducts .

- Process Example : In Sandmeyer reactions, filtration of triethylammonium chloride salts improves purity .

Q. How to design biological assays to evaluate its anticancer potential?

- Methodological Answer :

- Cell Line Selection : Use diverse cancer lines (e.g., MCF-7, HepG2) and normal cells for toxicity comparison .

- Assay Protocol :

- MTT Assay : Measures IC₅₀ values after 48–72 hours of exposure .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Control Compounds : Compare with cisplatin or doxorubicin for baseline activity .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Source Validation : Ensure compound purity (>95% by HPLC) and confirm structure via XRD .

- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) and adjust for experimental variables (e.g., solvent/DMSO concentration) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methyl with trifluoromethyl) to assess impact on solubility and binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like kinase enzymes .

- Data Correlation : Plot substituent electronic effects (Hammett σ values) against biological activity to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.